molecular formula C15H20N4O2 B8148044 Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B8148044
M. Wt: 288.34 g/mol
InChI Key: IWODEEFCAGQFLY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a tert-butyl ester group and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-cyanopyridine with tert-butyl 4-piperazinecarboxylate. The process can be carried out under various conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and more environmentally friendly solvents can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanopyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyanopyridine moiety may play a role in binding to enzymes or receptors, while the piperazine scaffold provides structural stability and enhances the compound’s bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)17-11-13/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWODEEFCAGQFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromopyridine-2-carbonitrile (551.3 mg, 3.012 mmol) in anhydrous dimethylformamide (6.0 ml) were added tert-butyl piperazine-1-carboxylate (670.6 mg, 3.601 mmol) and potassium carbonate (829.0 mg, 5.998 mmol). The mixture was stirred at 120° C. for 63 hrs and cooled to room temperature. Ethyl acetate (30 ml) was added, and the precipitate was collected by filtration. Water (30 ml) was added to the filtrate, and the precipitated solid was collected by filtration and dried under reduced pressure to give tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate (642.9 mg, yield 74.0%) as a slightly yellow solid.
Quantity
551.3 mg
Type
reactant
Reaction Step One
Quantity
670.6 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Bromo-pyridine-2-carbonitrile (8 mmol), tert-butyl 1-piperazine-carboxylate (9.6 mmol), Pd(dppf)Cl2 (0.24 mmol), dppf (0.36 mmol) and sodium tert-butoxide (11.9 mmol) are mixed in toluene (12 mL) and purged with N2. The mixture is heated in a microwave reactor at 120° C. for 15 minutes, poured into saturated Na2CO3 solution and extracted with EtOAc. The combined extracts are washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (2:1 hexanes/EtOAc) to give tert-butyl 4-(6-cyano-pyridin-3-yl)-piperazine-1-carboxylate.
Quantity
8 mmol
Type
reactant
Reaction Step One
Quantity
9.6 mmol
Type
reactant
Reaction Step One
Quantity
11.9 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.24 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0.36 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of the 5-bromopyridine-2-carbonitrile (0.957 g, 5.23 mmol), tert-butyl piperazine-1-carboxylate (1.36 g, 7.32 mmol), cesium carbonate (3.41 g, 10.5 mmol), racemic N,N′-dimethylcyclohexane-1,2-diamine (0.074 g, 0.52 mmol), and copper(I) iodide (0.010 mg, 0.052 mmol) was stirred with 13.1 mL of 1-methylpyrrolidin-2-one and purged with a stream of nitrogen. The reaction was heated to 120° C. for 8 hours. The mixture was diluted with dichloromethane (20 mL) and washed with water (3×20 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and subjected to purified by silica gel chromatography eluting with 0-50% EtOAc in hexanes. Collection of product containing fractions and removal of solvent yielded to yield tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate.
Quantity
0.957 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.01 mg
Type
catalyst
Reaction Step One
Quantity
13.1 mL
Type
solvent
Reaction Step Two

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